methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with the molecular formula C12H12N2O4 and a molecular weight of 248.24 g/mol. This compound is characterized by its pyrrole ring structure, which is substituted with a hydroxyl group, a carbonyl group, and a pyridinylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of a suitable pyrrole derivative with a pyridinylmethyl halide under basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product without unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to maintain precise temperature and pressure conditions. The use of catalysts and solvents is optimized to increase yield and purity. The final product is then purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyrrole derivatives with different functional groups.
Scientific Research Applications
This compound has a range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It may be used as a probe or inhibitor in biological studies to understand enzyme activities and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Pyridinylmethyl pyrrole derivatives: These compounds share the pyridinylmethyl group but may have different substituents on the pyrrole ring.
Hydroxyl pyridinones: These compounds contain hydroxyl groups and pyridinyl rings but differ in their overall structure and functional groups.
Uniqueness: Methyl 4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-2,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial use.
Properties
IUPAC Name |
methyl 4-hydroxy-5-oxo-1-(pyridin-2-ylmethyl)-2H-pyrrole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-18-12(17)9-7-14(11(16)10(9)15)6-8-4-2-3-5-13-8/h2-5,15H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSIGRDBUFVJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)N(C1)CC2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201132456 | |
Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-47-3 | |
Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885951-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,5-dihydro-4-hydroxy-5-oxo-1-(2-pyridinylmethyl)-1H-pyrrole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201132456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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